molecular formula C9H7BrN2O2 B11863342 Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11863342
M. Wt: 255.07 g/mol
InChI Key: XKORIBLEIRKCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core. The molecule contains a bromine atom at the 3-position and a methyl ester group at the 2-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing biologically active derivatives via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions .

The synthesis typically involves condensation of 2-aminopyridine with a brominated α-keto ester precursor. For instance, bromination of ethyl imidazo[1,2-a]pyridine-2-carboxylate with Br₂ in acetonitrile achieves an 84% yield, demonstrating efficient halogenation at the 3-position . The methyl ester variant is structurally analogous to ethyl esters but offers distinct physicochemical properties, such as reduced molecular weight and altered lipophilicity, which can influence drug metabolism and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORIBLEIRKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Cyclization

The most widely reported method involves the reaction of 2-aminopyridine derivatives with α-bromo carbonyl esters under basic conditions. For example, 2-amino-5-bromopyridine reacts with methyl bromopyruvate in ethanol or methanol at 50–80°C for 2–24 hours, yielding methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. Sodium bicarbonate or triethylamine is typically used to deprotonate intermediates, facilitating ring closure.

Key parameters :

  • Solvent : Ethanol or methanol (4.5:5.8 wt ratio relative to 2-amino-5-bromopyridine).

  • Temperature : 50–55°C optimizes reaction rate without promoting decarboxylation.

  • Base : Sodium bicarbonate achieves higher yields (72%) compared to sodium hydroxide (35%).

Table 1: Cyclocondensation Performance Under Varied Bases

BaseSolventTime (h)Yield (%)Purity (%)
Sodium bicarbonateEthanol572.098.5
Sodium carbonateEthanol1067.897.2
TriethylamineWater2053.495.8

One-Pot Tandem Cyclization-Bromination

Oxidative Bromination with TBHP

A streamlined approach employs tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, enabling simultaneous cyclization and bromination. Methyl bromopyruvate and 2-aminopyridine react at 110°C under microwave irradiation for 10–20 minutes, achieving 80% yield. This method reduces side products like decarboxylated imidazopyridines.

Advantages :

  • Green chemistry : Aqueous ethanol minimizes hazardous waste.

  • Scalability : Microwave-assisted reactions enhance reproducibility for gram-scale synthesis.

Table 2: Tandem Cyclization-Bromination Optimization

Brominating AgentSolventTemperature (°C)Time (min)Yield (%)
TBHPEthanol/water1101080
NBSDCM2512065

Post-Cyclization Esterification

Carboxylic Acid to Ester Conversion

For intermediates like 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, esterification with methanol and thionyl chloride (SOCl₂) or DCC/DMAP yields the target methyl ester. Reactions proceed at 0–25°C in anhydrous THF, with yields exceeding 85%.

Critical considerations :

  • Moisture control : Hydrolysis of SOCl₂ must be prevented to avoid carboxylic acid reformation.

  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification kinetics.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting microreactor technology (125°C, 4.0 bar pressure) with methyl bromopyruvate and 2-aminopyridine in DMF reduces reaction time to 10 minutes. PTSA (p-toluenesulfonic acid) catalyzes the process, achieving 78% yield and >99% purity.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction time5–24 h10 min
Yield72%78%
Solvent consumption66.9 g ethanol20 mL DMF

Mitigation of Common Side Reactions

Decarboxylation Prevention

Decarboxylation of the methyl ester occurs above 80°C or under strongly acidic conditions. Strategies include:

  • Low-temperature cyclocondensation (50–55°C).

  • Neutralization post-reaction : Saturated NaHCO₃ adjusts pH to 7–8 before extraction.

Regioselectivity Control

Competing pathways may form 6-bromo isomers. Using electron-deficient 2-aminopyridines (e.g., 5-bromo substitution) directs bromination to the 3-position.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-7), 3.90 (s, 3H, OCH₃).

  • LCMS : m/z 257.0 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: The compound can be further cyclized to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • Inhibition Rates:
    • IC50 values as low as 2.74 μM against MCF-7 cells have been reported, indicating potent activity.

The mechanism of action involves:

  • Targeting Enzymes: The compound inhibits critical enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: It triggers apoptotic pathways leading to increased cell death.
  • Cell Cycle Arrest: It causes G1 phase arrest, preventing progression through the cell cycle.

Antimicrobial Activity

This compound has shown promising results against various microbial strains, particularly Mycobacterium tuberculosis.

  • Activity Against Mycobacterium tuberculosis:
    • Minimum inhibitory concentration (MIC) values for related compounds range from 0.03 to 5.0 μM against drug-sensitive and multidrug-resistant strains.

The compound's mechanism includes:

  • Inhibition of Key Proteins: It may inhibit proteins essential for bacterial survival, disrupting their metabolic pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The findings indicated that these compounds significantly reduced tumor size in xenograft models, highlighting their potential as therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited superior activity compared to existing clinical candidates, suggesting a potential new avenue for tuberculosis treatment.

Comparative Data

Property This compound Other Compounds
IC50 (MCF-7) 2.74 μMVaries by compound
MIC (Mtb) 0.03 - 5.0 μMVaries by compound
Mechanism Apoptosis induction, enzyme inhibitionVaries by compound

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the bromine atom and ester group significantly impacts reactivity and applications:

  • However, the larger ethyl group may introduce steric hindrance in reactions .
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (similarity: 0.78): Bromine at the 6-position alters electronic distribution, reducing reactivity in cross-coupling reactions compared to the 3-bromo isomer .
  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate : The trifluoromethyl group at the 2-position enhances electron-withdrawing effects, stabilizing the ring system and improving metabolic resistance .

Halogen vs. Other Substituents

  • Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate : Chlorine is a poorer leaving group than bromine, resulting in slower nucleophilic substitution reactions. However, it is cost-effective for large-scale synthesis .
  • Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate : Sulfonyl groups increase polarity and solubility, making this derivative suitable for aqueous-phase reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 253.09 Not reported Moderate in DCM Optimized for cross-coupling
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 269.10 Not reported High in DMF Higher lipophilicity
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 238.20 Not reported Moderate in EtOH Enhanced electronic withdrawal
Diethyl 3-benzyl-7-(4-bromophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 550.10 223–225 Low in water Hydrogenated ring for stability

Data compiled from

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo ring and a carboxylate group. Its unique structural features contribute to its biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity .

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of CYP1A2. This inhibition can lead to alterations in the metabolism of various drugs, which may have clinical implications in drug interactions and therapeutic outcomes .

2. Anticancer Potential

The compound has shown promise in anticancer research. Studies involving similar imidazo-pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds within this family have exhibited submicromolar inhibitory effects against human non-small cell lung cancer (HCC827) cells and other tumor types . The mechanism often involves the inhibition of critical signaling pathways such as PI3K/AKT, leading to cell cycle arrest and apoptosis .

3. Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have been explored for their activity against multidrug-resistant tuberculosis (MDR-TB) and other bacterial infections . The minimum inhibitory concentration (MIC) values reported for related compounds indicate promising antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytochrome P450 InhibitionInhibits CYP1A2 affecting drug metabolism
Anticancer ActivitySubmicromolar inhibition against HCC827 cells
Antimicrobial ActivityPotential activity against MDR-TB

Case Studies

Case Study 1: Anticancer Efficacy
A study demonstrated that this compound derivatives showed significant antiproliferative effects on HCC827 cells. The treatment resulted in a G2/M phase block in the cell cycle and downregulation of key regulatory proteins such as cyclin B1 and CDK1, indicating a mechanism through which these compounds exert their anticancer effects .

Case Study 2: Drug Interaction Studies
Another investigation focused on the interaction of this compound with various therapeutic agents. It was found that the compound could alter the pharmacodynamics of co-administered drugs by inhibiting CYP1A2, which could lead to increased plasma concentrations of these drugs and potential toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate was used as a starting material in a palladium-catalyzed coupling reaction with aryl boronic acids to generate derivatives . Bromination of precursor imidazo[1,2-a]pyridine derivatives using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C) is a key step to introduce the bromine substituent .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR analysis of related bromoimidazo derivatives shows characteristic peaks for the aromatic protons (δ 7.2–8.3 ppm) and ester methyl groups (δ 3.9–4.1 ppm) . X-ray crystallography using SHELX software can resolve ambiguities in regiochemistry or crystal packing .

Q. What safety precautions are critical when handling brominated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Brominated compounds require handling in fume hoods with PPE (gloves, goggles). Waste must be segregated and treated via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) to avoid environmental release . Stability studies under inert atmospheres (N₂/Ar) are recommended to prevent decomposition during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating imidazo[1,2-a]pyridine cores be addressed?

  • Methodological Answer : Regioselective bromination at the 3-position is achieved by optimizing reaction conditions. For example, using NBS in DMF at 0°C minimizes competing reactions at other positions . Computational modeling (DFT) of electron density maps can predict reactive sites, guiding experimental design .

Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or HRMS data often arise from tautomerism or residual solvents. Advanced techniques include:

  • Variable-temperature NMR to identify dynamic equilibria .
  • Crystallographic refinement (SHELXL) to confirm bond lengths and angles .
  • Isotopic labeling (e.g., ¹³C-enriched samples) for unambiguous assignments .

Q. How can the bromine substituent be leveraged for further functionalization in drug discovery?

  • Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Buchwald-Hartwig amination, Sonogashira reactions) to introduce pharmacophores. For example, this compound was used to synthesize dopamine D1 receptor agonists via palladium-catalyzed coupling with aryloxy pyridines . Screening coupling partners for steric/electronic compatibility is critical for high yields .

Q. What are the methodological challenges in optimizing reaction yields for imidazo[1,2-a]pyridine carboxylates?

  • Methodological Answer : Low yields (e.g., 55–61% in multi-step syntheses) often stem from side reactions (e.g., ester hydrolysis). Mitigation strategies include:

  • Protecting group chemistry (e.g., tert-butyl esters) for acid-sensitive intermediates .
  • Microwave-assisted synthesis to reduce reaction times and improve selectivity .
  • Chromatographic purification using silica gel modified with basic additives (e.g., triethylamine) to minimize decomposition .

Q. How does the electronic nature of the imidazo[1,2-a]pyridine core influence its reactivity in medicinal chemistry?

  • Methodological Answer : The electron-deficient aromatic system facilitates electrophilic substitutions (e.g., nitration, sulfonation) at the 6- and 8-positions. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Br, NO₂) enhance binding affinity to kinase targets by modulating π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.